REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1>C(OCC)(=O)C#C>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:2]=[CH:3][C:4]1=[O:8]
|
Name
|
|
Quantity
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110 g
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Type
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reactant
|
Smiles
|
NC1=CC(CCC1)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C#C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was heated to 100 degree Celsius
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Type
|
TEMPERATURE
|
Details
|
After the reaction was refluxed at 120 degree Celsius for 4 h
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated up to 150 degree Celsius
|
Type
|
CUSTOM
|
Details
|
to remove any liquid
|
Type
|
TEMPERATURE
|
Details
|
Finally, the mixture was heated up to 190 degree Celsius
|
Type
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ADDITION
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Details
|
300 mL methylene chloride was added
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Type
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FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC=2C(CCCC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |